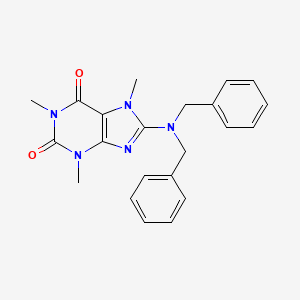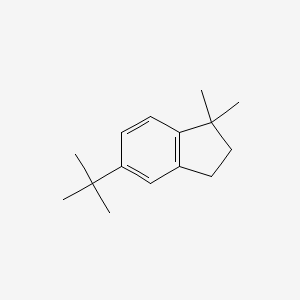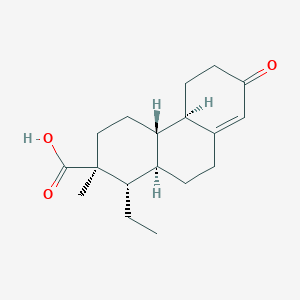
(1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can be achieved through a multi-step organic synthesis process. The starting materials and reagents required for the synthesis include ethyl and methyl derivatives, along with specific catalysts and solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the compound’s structure.
Aplicaciones Científicas De Investigación
The compound (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid has potential applications in various scientific research fields. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a lead compound for developing new drugs or therapeutic agents. Additionally, its unique chemical properties make it valuable for industrial applications, such as in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the compound’s mechanism of action is essential for elucidating its potential therapeutic benefits and side effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1s,2s,4As,4br,10ar)-1-ethyl-2-methyl-7-oxo-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2-carboxylic acid include other dodecahydrophenanthrene derivatives and related organic molecules with similar structural features.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry
Propiedades
Número CAS |
3727-71-7 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(1S,2S,4aS,4bR,10aR)-1-ethyl-2-methyl-7-oxo-1,3,4,4a,4b,5,6,9,10,10a-decahydrophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H26O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h10,13-16H,3-9H2,1-2H3,(H,20,21)/t13-,14+,15+,16-,18-/m0/s1 |
Clave InChI |
XTYLGTOMVGQDQC-QXUSFIETSA-N |
SMILES isomérico |
CC[C@H]1[C@@H]2CCC3=CC(=O)CC[C@@H]3[C@H]2CC[C@]1(C)C(=O)O |
SMILES canónico |
CCC1C2CCC3=CC(=O)CCC3C2CCC1(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




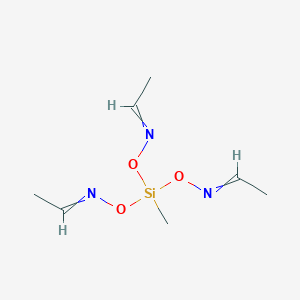
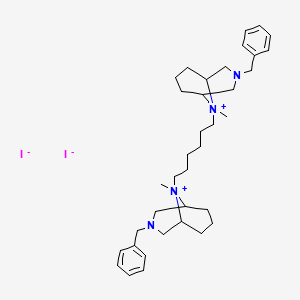

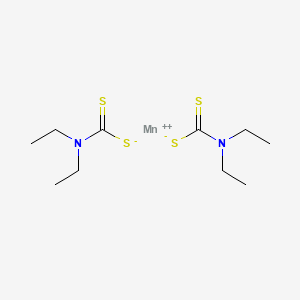
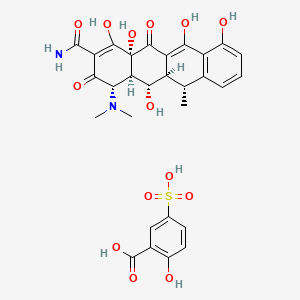


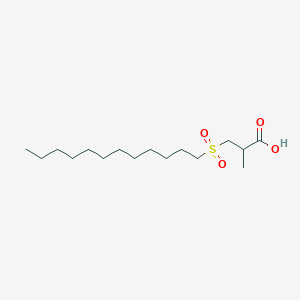
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

